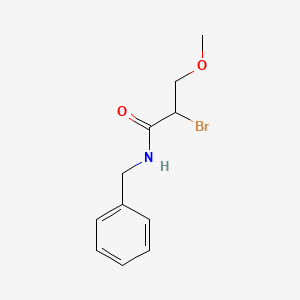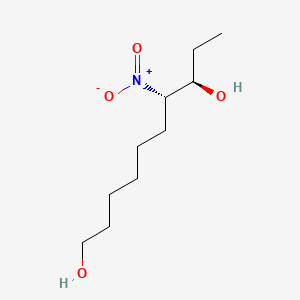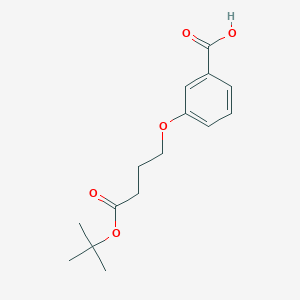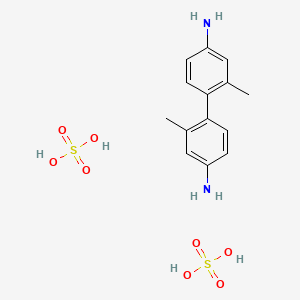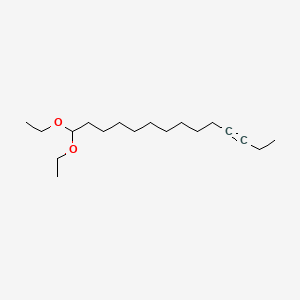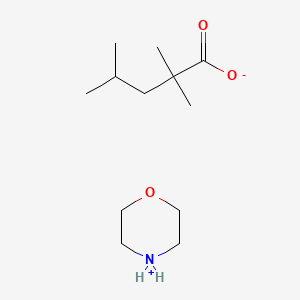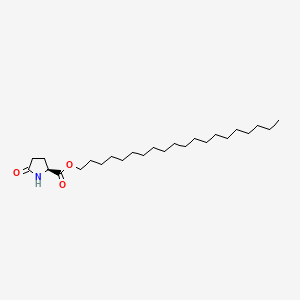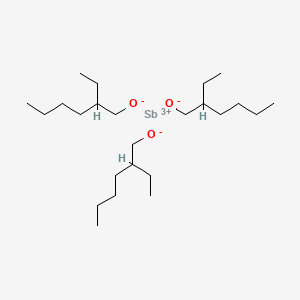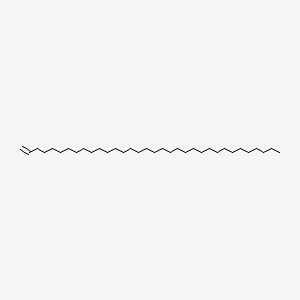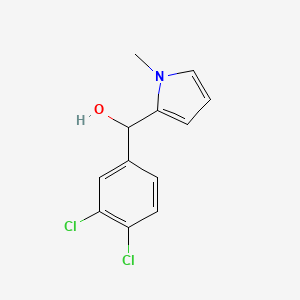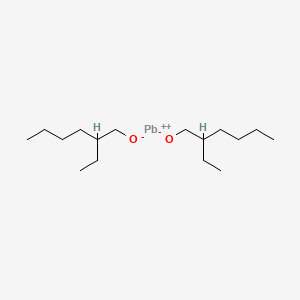
Lead bis(2-ethylhexanolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead bis(2-ethylhexanolate) is an organometallic compound with the chemical formula ( \text{Pb(C}8\text{H}{15}\text{O}_2)_2 ). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a catalyst and stabilizer. This compound is typically a yellowish liquid that is insoluble in water but soluble in organic solvents like ethyl ether and benzene .
Preparation Methods
Lead bis(2-ethylhexanolate) can be synthesized through the reaction of lead monoxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene. The general reaction is as follows:
[ \text{PbO} + 2 \text{C}8\text{H}{15}\text{O}_2\text{H} \rightarrow \text{Pb(C}8\text{H}{15}\text{O}_2)_2 + \text{H}_2\text{O} ]
In industrial settings, this compound is produced by reacting lead tetraacetate with 2-ethylhexanoic acid under controlled conditions .
Chemical Reactions Analysis
Lead bis(2-ethylhexanolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include sodium naphthalide for reduction and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lead bis(2-ethylhexanolate) has several scientific research applications:
Biology: It is used in the preparation of lead-based compounds for biological studies.
Medicine: It is explored for its potential use in medical imaging and diagnostic applications.
Industry: It is widely used in the coating industry as a drier, promoting the oxidation and polymerization of drying oils.
Mechanism of Action
The mechanism of action of lead bis(2-ethylhexanolate) involves its ability to promote oxidation and polymerization reactions. In the coating industry, it accelerates the drying process of paints by promoting the oxidation of drying oils. In the plastic industry, it inhibits the thermal degradation of PVC by stabilizing the polymer chains .
Comparison with Similar Compounds
Lead bis(2-ethylhexanolate) is similar to other lead-based compounds such as lead naphthenate and lead acetate. it is unique due to its specific solubility properties and its effectiveness as a catalyst and stabilizer in various industrial processes. Similar compounds include:
Lead naphthenate: Used as a drier in paints and coatings.
Lead acetate: Used in the production of other lead compounds and as a mordant in dyeing processes.
Lead stearate: Used as a stabilizer in the plastic industry
Lead bis(2-ethylhexanolate) stands out due to its specific applications in the synthesis of intermetallic nanoparticles and its role in promoting the stability of PVC.
Properties
CAS No. |
93840-04-1 |
|---|---|
Molecular Formula |
C16H34O2Pb |
Molecular Weight |
465 g/mol |
IUPAC Name |
2-ethylhexan-1-olate;lead(2+) |
InChI |
InChI=1S/2C8H17O.Pb/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
IUNOSRQOHMZWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


